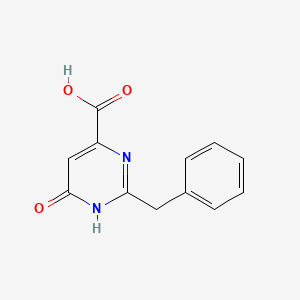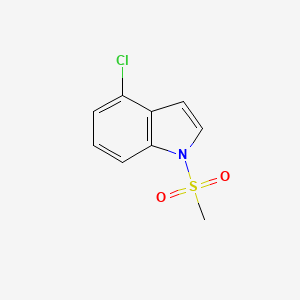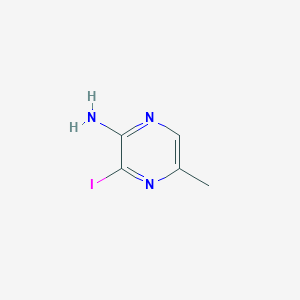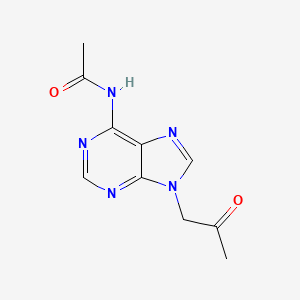![molecular formula C16H28O B11874904 4-[2-(Trans-4-Ethylcyclohexyl)Ethyl]Cyclohexanone](/img/structure/B11874904.png)
4-[2-(Trans-4-Ethylcyclohexyl)Ethyl]Cyclohexanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(Trans-4-Ethylcyclohexyl)Ethyl]Cyclohexanone is an organic compound with the molecular formula C16H28O and a molecular weight of 236.39 g/mol . This compound is characterized by its cyclohexanone core structure, which is substituted with a trans-4-ethylcyclohexyl group and an ethyl group. It is a colorless to pale yellow liquid with a distinct odor.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Trans-4-Ethylcyclohexyl)Ethyl]Cyclohexanone typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and trans-4-ethylcyclohexyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the cyclohexanone, forming an enolate.
Nucleophilic Substitution: The enolate then undergoes nucleophilic substitution with trans-4-ethylcyclohexyl bromide to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
4-[2-(Trans-4-Ethylcyclohexyl)Ethyl]Cyclohexanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl or cyclohexyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or sulfonates can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclohexanones.
Wissenschaftliche Forschungsanwendungen
4-[2-(Trans-4-Ethylcyclohexyl)Ethyl]Cyclohexanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in studies involving membrane permeability and lipid interactions.
Medicine: It may serve as a precursor for the development of pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-[2-(Trans-4-Ethylcyclohexyl)Ethyl]Cyclohexanone involves its interaction with specific molecular targets. The compound can modulate the activity of enzymes or receptors by binding to their active sites. This interaction can alter the biochemical pathways and physiological responses in cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[2-(Trans-4-Propylcyclohexyl)Ethyl]Cyclohexanone
- 4-[2-(Trans-4-Methylcyclohexyl)Ethyl]Cyclohexanone
- 4-[2-(Trans-4-Isopropylcyclohexyl)Ethyl]Cyclohexanone
Uniqueness
4-[2-(Trans-4-Ethylcyclohexyl)Ethyl]Cyclohexanone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C16H28O |
|---|---|
Molekulargewicht |
236.39 g/mol |
IUPAC-Name |
4-[2-(4-ethylcyclohexyl)ethyl]cyclohexan-1-one |
InChI |
InChI=1S/C16H28O/c1-2-13-3-5-14(6-4-13)7-8-15-9-11-16(17)12-10-15/h13-15H,2-12H2,1H3 |
InChI-Schlüssel |
JCJSWOPNUIFRRN-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CCC(CC1)CCC2CCC(=O)CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-Acetamido-7H-pyrrolo[2,3-d]pyrimidin-4-yl acetate](/img/structure/B11874870.png)








